molecular formula C17H11ClN4O B1679806 N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide CAS No. 431898-65-6

N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide

Cat. No. B1679806
M. Wt: 322.7 g/mol
InChI Key: JZRMBDHPALEPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide” is a chemical compound with the CAS Number: 431898-65-6 . It has a molecular weight of 322.75 . The IUPAC name for this compound is N-(6-chloro-9H-beta-carbolin-8-yl)nicotinamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H11ClN4O/c18-11-6-13-12-3-5-20-9-15(12)21-16(13)14(7-11)22-17(23)10-2-1-4-19-8-10/h1-9,21H, (H,22,23) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis Techniques : This compound has been synthesized through various techniques. A notable method involved the synthesis from [14C]-paraformaldehyde in multiple steps, yielding a radiochemical compound known as [14C]-PS-1145 (Li & Prakash, 2005). Another approach involved the synthesis from [14C]-barium carbonate, producing an IKK inhibitor (Li, Plesescu, & Prakash, 2006).

  • Chemical Modification and Activity Studies : In the quest to improve pharmacological profiles, chemical modifications of similar compounds have been explored. For example, N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, a structurally related compound, was modified to enhance its pharmacological profile, indicating the potential for similar modifications in N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide (Nie et al., 2020).

Applications in Materials and Organic Chemistry

  • Organic Synthesis : The compound and its derivatives have been used in various organic syntheses, such as the preparation of α-carboline derivatives and the exploration of novel host materials for phosphorescent organic light-emitting diodes (Reddy et al., 2019); (Cho et al., 2014).

Metabolic Studies and Pharmacology

  • Metabolic Activation and Carcinogenicity : Studies on similar heterocyclic amines like 2-Amino-9H-pyrido[2,3-b]indole have shown their metabolic activation in human hepatocytes, indicating a potential research avenue for N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide in similar contexts (Bellamri et al., 2017).

  • Potential Therapeutic Applications : Although direct applications in therapy were not explicitly found for this specific compound, similar structures have been investigated for therapeutic purposes, such as treatments for human papillomavirus infections, suggesting potential applications in pharmacology (Boggs et al., 2007).

Safety And Hazards

The compound has been classified with the signal word “Warning” and the hazard statement H302, which indicates that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Future Directions

The future directions for research on “N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and mechanisms of action. Additionally, given the biological activity of many indole derivatives, these compounds could be investigated for potential therapeutic applications .

properties

IUPAC Name

N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4O/c18-11-6-13-12-3-5-20-9-15(12)21-16(13)14(7-11)22-17(23)10-2-1-4-19-8-10/h1-9,21H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRMBDHPALEPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=CN=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433238
Record name PS-1145
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide

CAS RN

431898-65-6
Record name N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=431898-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PS-1145
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0431898656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PS-1145
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PS-1145
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12GL090NZZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a cold (3-5° C) solution of 9-amino-7-chloro-β-carboline (2.75 g, 12.7 mmol) in pyridine (150 ml) was added nicotinyl chloride hydrochloride (2.82 g, 15.8 mmol). The reaction was allowed to warm to RT and stirred for 20 h before diluting the reaction with water (100 ml) and 1M NaOH (25 ml). After stirring for 1 h at RT, the mixture was poured into water (200 ml). The mixture was allowed to stand for 1 h and the product was filtered to provide 3.80 g of the title compound after washing with water and drying under reduced pressure at RT.
Name
9-amino-7-chloro-β-carboline
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide

Citations

For This Compound
13
Citations
Y Li, SR Prakash - … : The Official Journal of the International …, 2005 - Wiley Online Library
2‐[ 14 C]‐N‐(6‐Chloro‐9H‐pyrido [3,4‐b]indol‐8‐yl)‐3‐pyridinecarboxamide (9A, also referred to as [ 14 C]‐PS‐1145) was synthesized from [ 14 C]‐paraformaldehyde in five steps in …
R Otto, R Penzis, F Gaube, T Winckler… - European journal of …, 2014 - Elsevier
Nine novel β- and γ-carboline derivatives bearing either methyl-, propargyl- or phenethyl-residues at the indole nitrogen were synthesized and tested as potential anti-Alzheimer drugs. …
Number of citations: 94 www.sciencedirect.com
F Liu, Y Xia, AS Parker, IM Verma - Immunological reviews, 2012 - Wiley Online Library
The inhibitor of nuclear factor‐κB (IκB) kinase (IKK) complex is the master regulator of the NF‐κB signaling pathway. The activation of the IKK complex is a tightly regulated, highly …
Number of citations: 289 onlinelibrary.wiley.com
N Awasthee, V Rai, S Chava, P Nallasamy… - Seminars in cancer …, 2019 - Elsevier
The inhibitory kappa B kinases (IKKs) and IKK related kinases are crucial regulators of the pro-inflammatory transcription factor, nuclear factor kappa B (NF-κB). The dysregulation in the …
Number of citations: 45 www.sciencedirect.com
EM King, M Kaur, W Gong, CF Rider, NS Holden… - … of Pharmacology and …, 2009 - ASPET
The mRNA-destabilizing protein tristetraprolin (TTP) negatively regulates adenine- and uridine-rich element (ARE)-containing mRNAs. In A549 pulmonary cells, TTP mRNA and both a …
Number of citations: 65 jpet.aspetjournals.org
ZJ Sun, G Chen, W Zhang, X Hu, Y Liu, Q Zhou… - Molecular …, 2011 - ASPET
Adenoid cystic carcinoma (ACC) is a highly malignant tumor that is generally unresponsive or only weakly responsive to the currently available antineoplastic agents. Thus, novel …
Number of citations: 70 molpharm.aspetjournals.org
E Lupino, B Buccinnà, C Ramondetti, A Lomartire… - …, 2010 - Wiley Online Library
Stimulation of naïve CD4 + T cells through engagement of the T‐cell receptor (TCR) and the CD28 co‐receptor initiates cell proliferation which critically depends on interleukin (IL)‐2 …
Number of citations: 13 onlinelibrary.wiley.com
E Lupino, C Ramondetti, M Piccinini - The Journal of Immunology, 2012 - journals.aai.org
Engagement of the TCR and CD28 coreceptor by their respective ligands activates signal transduction cascades that ultimately lead to the activation of the transcription factors NFAT, AP…
Number of citations: 23 journals.aai.org
V Rajasekaran - 2014 - publications.aston.ac.uk
Tissue transglutaminase (TG2) has been suggested to be a key player in the progression and metastasis of chemoresistant breast cancer. One of the foremost survival signalling …
Number of citations: 6 publications.aston.ac.uk
A Gandalovičová - 2016 - dspace.cuni.cz
and keywords: During metastasis, cancer cells can invade the extracellular matrix using various strategies. When invading individually, they employ either the amoeboid invasion mode, …
Number of citations: 0 dspace.cuni.cz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.